1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(hexahydro-1-(2-(4-methoxyphenyl)ethyl)-1H-azepin-4-yl)-, monohydrochloride
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Overview
Description
1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(hexahydro-1-(2-(4-methoxyphenyl)ethyl)-1H-azepin-4-yl)-, monohydrochloride is a complex organic compound that belongs to the class of phthalazinones. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(hexahydro-1-(2-(4-methoxyphenyl)ethyl)-1H-azepin-4-yl)-, monohydrochloride typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the phthalazinone core through cyclization reactions.
Step 2: Introduction of the 4-chlorophenylmethyl group via Friedel-Crafts alkylation.
Step 3: Attachment of the hexahydro-1-(2-(4-methoxyphenyl)ethyl)-1H-azepin-4-yl group through nucleophilic substitution or other suitable reactions.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(hexahydro-1-(2-(4-methoxyphenyl)ethyl)-1H-azepin-4-yl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation, nitration, or sulfonation reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone oxides, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(hexahydro-1-(2-(4-methoxyphenyl)ethyl)-1H-azepin-4-yl)-, monohydrochloride involves interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- **1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(hexahydro-1-(2-(4-methoxyphenyl)ethyl)-1H-azepin-4-yl)-, monohydrochloride
- **1(2H)-Phthalazinone, 4-((4-bromophenyl)methyl)-2-(hexahydro-1-(2-(4-methoxyphenyl)ethyl)-1H-azepin-4-yl)-, monohydrochloride
Uniqueness
1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(hexahydro-1-(2-(4-methoxyphenyl)ethyl)-1H-azepin-4-yl)-, monohydrochloride is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
CAS No. |
110406-45-6 |
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Molecular Formula |
C30H33Cl2N3O2 |
Molecular Weight |
538.5 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-[1-[2-(4-methoxyphenyl)ethyl]azepan-4-yl]phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C30H32ClN3O2.ClH/c1-36-26-14-10-22(11-15-26)16-19-33-18-4-5-25(17-20-33)34-30(35)28-7-3-2-6-27(28)29(32-34)21-23-8-12-24(31)13-9-23;/h2-3,6-15,25H,4-5,16-21H2,1H3;1H |
InChI Key |
YRBTYWBAIBCYFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CCCC(CC2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)Cl.Cl |
Origin of Product |
United States |
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